
5-bromo-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-bromo-N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide, also known as BODIPY, is a chemical compound that has gained significant attention in scientific research due to its unique properties. BODIPY is a fluorescent dye that has been extensively used in various applications, including biological imaging, chemical sensing, and photovoltaic devices.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Researchers have developed methodologies for synthesizing thiophene-based amide derivatives, including compounds similar to the one , highlighting their structural features through computational applications and analyzing their nonlinear optical properties. These studies involve different catalytic approaches for synthesizing functionalized thiophene-based pyrazole amides. The synthesized compounds have been evaluated for their non-linear optical (NLO) properties and chemical reactivity descriptors, using Density Functional Theory (DFT) calculations to investigate their electronic structure and compute Nuclear Magnetic Resonance (NMR) data, showing significant agreement with experimental results (Kanwal et al., 2022).
Photostabilization of Poly(vinyl chloride)
New thiophene derivatives have been synthesized and used as photostabilizers for rigid poly(vinyl chloride) (PVC), demonstrating a reduction in the level of photodegradation of PVC films containing these synthesized thiophenes. These findings suggest that such additives can stabilize PVC by either directly absorbing UV radiation and dissipating the energy as heat or by facilitating energy transfer from excited state PVC to the additive, where it can be dissipated (Balakit et al., 2015).
Crystal Structure Determination
The crystal and molecular structure of thiophene-based compounds, including one similar to the chemical , have been determined using single-crystal X-ray diffraction studies. These studies help in understanding the stabilization mechanisms of these compounds through various intermolecular interactions, providing insights into their potential applications in material science (Prabhuswamy et al., 2016).
Antimicrobial and Pharmacological Studies
Thiophene-based compounds have been synthesized and evaluated for their antimicrobial properties against various bacterial strains. These studies include the development of 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides and their evaluation in biological assays. Such compounds exhibit significant antibacterial activity, highlighting their potential as novel antimicrobial agents (Talupur et al., 2021).
Photochemical and Photophysical Properties
Studies on the synthesis and characterization of thiophene-based compounds also explore their photochemical and photophysical properties. For instance, cyclopalladated complexes of thiophene derivatives have been synthesized and evaluated for their catalytic activity and luminescence, demonstrating their potential applications in catalysis and optoelectronic devices (Kozlov et al., 2008).
Propiedades
IUPAC Name |
5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrN3O2S/c1-8-3-4-10(9(2)7-8)14-18-19-15(21-14)17-13(20)11-5-6-12(16)22-11/h3-7H,1-2H3,(H,17,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CESYFFRXDZLIOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(S3)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B2477274.png)
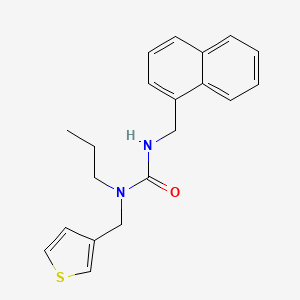

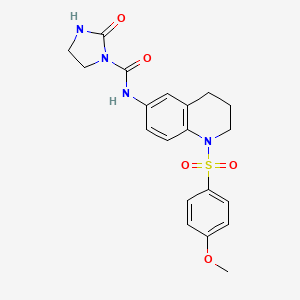
![4-chloro-N-[4-(1-pyrrolidinyl)phenyl]benzenecarboxamide](/img/structure/B2477281.png)
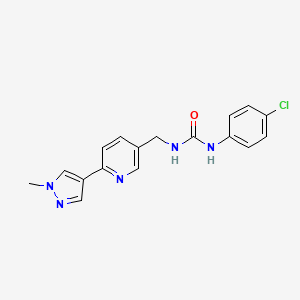
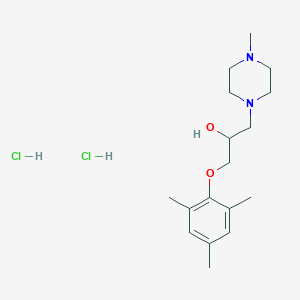
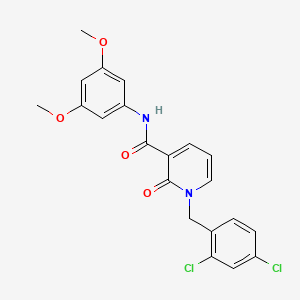
![ethyl 2-(2-((1-(4-bromobenzyl)-1H-indol-3-yl)thio)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2477286.png)
![4-(1-butyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2477287.png)
![N-(1-cyanocyclohexyl)-2-({4-methoxy-8-oxatricyclo[7.4.0.0^{2,7}]trideca-1(9),2,4,6,10,12-hexaen-5-yl}amino)acetamide](/img/structure/B2477288.png)
![8-(3-Chloro-4-methoxybenzenesulfonyl)-3-cyclopropylidene-8-azabicyclo[3.2.1]octane](/img/structure/B2477292.png)
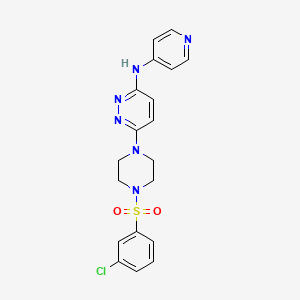
![methyl 5-(((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2477295.png)